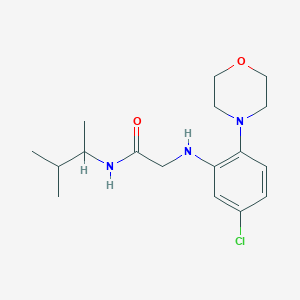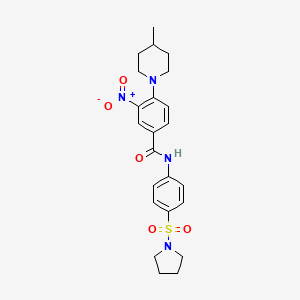![molecular formula C15H20F2N2OS B7681581 2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide](/img/structure/B7681581.png)
2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as CP-690,550 and is a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is an enzyme that plays a crucial role in the immune system, and the inhibition of this enzyme has been found to have potential therapeutic applications in various diseases.
Mechanism of Action
CP-690,550 selectively inhibits 2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide by binding to the ATP-binding site of the enzyme. This results in the inhibition of the downstream signaling pathways involved in the immune response, including the JAK-STAT pathway.
Biochemical and Physiological Effects:
CP-690,550 has been found to have significant biochemical and physiological effects in various diseases. In rheumatoid arthritis, CP-690,550 has been found to reduce the signs and symptoms of the disease, including joint swelling and pain. In psoriasis, CP-690,550 has been found to reduce the severity of the disease, including skin lesions and itching. In inflammatory bowel disease, CP-690,550 has been found to reduce the inflammation and tissue damage in the intestine.
Advantages and Limitations for Lab Experiments
CP-690,550 has several advantages for lab experiments. It is a selective inhibitor of 2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide, which allows for the specific targeting of this enzyme without affecting other enzymes. CP-690,550 is also a potent inhibitor of 2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide, which allows for the use of lower concentrations of the compound in experiments. However, CP-690,550 has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the use of CP-690,550 in scientific research. One potential application is in the treatment of autoimmune diseases, where the selective inhibition of 2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide by CP-690,550 may provide a novel therapeutic approach. Another potential application is in the treatment of cancer, where the JAK-STAT pathway is often dysregulated. Further research is needed to explore the potential of CP-690,550 in these and other disease areas.
Synthesis Methods
The synthesis of CP-690,550 involves several steps starting from the reaction of 4-(difluoromethylsulfanyl)benzonitrile with cyclopentylmagnesium bromide to yield 4-(difluoromethylsulfanyl)phenylcyclopentane. This intermediate is then reacted with methylamine to yield 2-(cyclopentylmethylamino)-N-[4-(difluoromethylsulfanyl)phenyl]acetamide. The final step involves the reaction of this intermediate with acetic anhydride to yield CP-690,550.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The selective inhibition of 2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide by CP-690,550 has been found to suppress the immune response, thereby reducing inflammation and tissue damage.
properties
IUPAC Name |
2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2OS/c1-19(12-4-2-3-5-12)10-14(20)18-11-6-8-13(9-7-11)21-15(16)17/h6-9,12,15H,2-5,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAIDZXGZSMRFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)SC(F)F)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(3-oxo-1,2-dihydroisoindol-5-yl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7681512.png)
![Ethyl 2-[[2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl]-(2-methoxyethyl)amino]acetate](/img/structure/B7681515.png)
![7-[2-hydroxypropyl(phenyl)sulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B7681534.png)
![4-chloro-N-[(5-chloro-1-methylimidazol-2-yl)methyl]-3-(oxolan-2-ylmethylsulfamoyl)benzamide](/img/structure/B7681540.png)
![5-bromo-N-[1-[(5-chloro-1-methylimidazol-2-yl)methylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B7681542.png)

![4-methoxy-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide](/img/structure/B7681549.png)
![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[methyl(1-phenylethyl)amino]ethanone](/img/structure/B7681551.png)
![4-tert-butyl-2,6-dimethyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethyl]benzenesulfonamide](/img/structure/B7681556.png)
![N-butyl-2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7681573.png)
![N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B7681574.png)
![2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide](/img/structure/B7681596.png)

![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7681617.png)